molecular formula C10H19NO8 B1590872 DI-beta-D-Xylopyranosylamine CAS No. 62983-70-4

DI-beta-D-Xylopyranosylamine

Cat. No. B1590872
CAS RN: 62983-70-4
M. Wt: 281.26 g/mol
InChI Key: WDQLRJPDYLYTMJ-IJNKSVJISA-N
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Description

Di-beta-D-Xylopyranosylamine is a diglycosylamine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The empirical formula of Di-beta-D-Xylopyranosylamine is C10H19NO8 . The molecular weight is 281.26 . The SMILES string representation is O[C@@H]1COC@@HC@H[C@H]2O)C@H[C@H]1O .


Physical And Chemical Properties Analysis

Di-beta-D-Xylopyranosylamine is a powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

Enzymatic Properties and Industrial Applications

Xylanases from Fungi
Xylanases, including enzymes that act on beta-D-xylopyranosyl units, are crucial in the hydrolysis of xylan, a principal type of hemicellulose. These enzymes are produced by various organisms, including fungi, and have significant industrial applications. They are used in animal feed, food and beverage production, textile processing, and the manufacture of biofuels and chemicals like ethanol and xylitol. The review by Polizeli et al. highlights the biochemical properties of xylanases and their commercial relevance, emphasizing their role in the breakdown of plant polysaccharides for various applications (Polizeli et al., 2005).

Biochemical Studies and Cellular Processes

Proteoglycan Synthesis and Cellular Proliferation
Research by Potter-Perigo et al. explored the effects of beta-D-xylosides on proteoglycan synthesis and cellular proliferation. Beta-D-xylosides can perturb proteoglycan synthesis via the false acceptor pathway, which impacts various cellular processes, including proliferation, without being cytotoxic. This study provides insights into how cells can maintain growth while experiencing disruptions in proteoglycan metabolism, implicating beta-D-xylosides in the modulation of cellular functions beyond their enzymatic hydrolysis roles (Potter-Perigo et al., 1992).

Synthesis and Chemical Modification

Synthesis of Naphthoxylosides
Jacobsson and Ellervik conducted a study on the synthesis of beta-D-xylopyranosidic compounds, including 2-(6-hydroxynaphthyl)-beta-D-xylopyranoside, on a solid support. This research is pivotal in understanding the selective antiproliferative effects of such compounds and opens avenues for developing new chemical entities based on DI-beta-D-Xylopyranosylamine structures. The methodological approach to synthesizing these xylosides offers a foundation for further biochemical and industrial applications (Jacobsson & Ellervik, 2002).

Safety And Hazards

The safety data sheets for Di-beta-D-Xylopyranosylamine were not available in the search results .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLRJPDYLYTMJ-IJNKSVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555914
Record name (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-beta-D-Xylopyranosylamine

CAS RN

62983-70-4
Record name (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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